Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol

Description

"Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol" is a hybrid compound combining acetic acid with a fluorinated phenylselanyl ethanol group. The trifluoro (-CF₃) substituent enhances electronegativity and lipophilicity, while the phenylselanyl (-SePh) group introduces selenium’s unique redox and coordination properties. This structure suggests applications in catalysis, pharmaceuticals, or materials science, where selenium’s bioactivity and fluorine’s stability are advantageous .

Properties

CAS No. |

143859-16-9 |

|---|---|

Molecular Formula |

C10H11F3O3Se |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

acetic acid;2,2,2-trifluoro-1-phenylselanylethanol |

InChI |

InChI=1S/C8H7F3OSe.C2H4O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6;1-2(3)4/h1-5,7,12H;1H3,(H,3,4) |

InChI Key |

RIRFJOHDGWRQQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)[Se]C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol typically involves the reaction of 2,2,2-trifluoroethanol with phenylselenyl chloride in the presence of a base, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol undergoes various types of chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to remove the phenylselanyl group, yielding simpler alcohols.

Substitution: The trifluoro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;2,2,2-trifluoro-1-phenylselanylethanol involves its interaction with molecular targets through its functional groups. The trifluoro group can enhance the compound’s reactivity, while the phenylselanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Acetic Acid Derivatives with Halogenated Phenyl Groups 2-(2-Fluorophenyl)acetic acid (CAS 145689-41-4): Shares a fluorinated phenyl motif but lacks selenium. The fluorine atom increases acidity (pKa ~3.5) compared to non-fluorinated acetic acid (pKa 4.76) due to electron withdrawal . Acetic acid, {(5-chloro-8-quinolinyl)oxy}-, 1-methylhexyl ester (CAS 6099): Contains a bulky ester group, reducing water solubility but enhancing lipid membrane permeability compared to the selanyl-ethanol hybrid .

Selenium-Containing Analogues

- Acetic acid, (phenylsulfonyl)-, compd. with N,N-diethylethanamine (CAS 143521-84-0): Replaces selenium with sulfur, diminishing redox activity. Sulfur’s lower electronegativity (χ = 2.58 vs. Se = 2.55) results in weaker Lewis acidity .

Fluorinated Ethanol Derivatives 2-Amino-2-(2,5-difluorophenyl)ethanol (CAS 1094697-85-4): Features a difluorophenyl group and ethanol backbone but lacks acetic acid’s carboxylic moiety. The amino group introduces basicity (pKa ~9.5), contrasting with the target compound’s acidic character .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | pKa | Solubility (Water) |

|---|---|---|---|---|

| Acetic acid;2,2,2-trifluoro-1-phenylselanylethanol* | ~250 (estimated) | ~1.2 (estimated) | ~3.0 | Low |

| Acetic acid (reference) | 60.05 | 0.982 (80°C) | 4.76 | High |

| 2-(2-Fluorophenyl)acetic acid | 168.14 | 1.31 | ~3.5 | Moderate |

| 2-Amino-2-(2,5-difluorophenyl)ethanol | 187.17 | 1.25 | ~9.5 | Low |

*Estimated based on structural analogues .

Research Findings and Challenges

- Toxicity : Selenium’s narrow therapeutic index necessitates rigorous purity control (>95%), as seen in safety data for related compounds .

- Crystallography: Energy-minimized structures of lipid-acetic acid complexes (e.g., 1,2-dilauroyl-DL-phosphatidylethanolamine:acetic acid) suggest that fluorinated groups disrupt hydrogen-bonding networks, altering crystal packing compared to non-fluorinated analogues .

Biological Activity

Structure

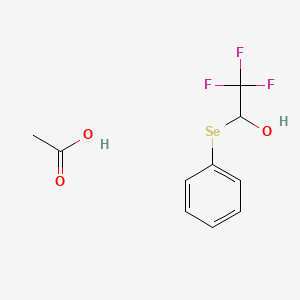

The compound features a trifluoromethyl group, a selenium atom, and an acetic acid moiety. Its structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 256.18 g/mol

- Melting Point : Not extensively documented, but organoselenium compounds typically have moderate melting points.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antioxidant Properties

Research indicates that organoselenium compounds exhibit significant antioxidant properties. The presence of selenium allows these compounds to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress.

The antioxidant mechanism is primarily attributed to the ability of selenium to participate in redox reactions. It can enhance the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage.

Anticancer Activity

Recent studies have begun to explore the anticancer potential of organoselenium compounds, including Trifluoroethylselanylethanol.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3) demonstrated that Trifluoroethylselanylethanol inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer properties, Trifluoroethylselanylethanol has shown promise in reducing inflammation.

Research Findings

In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS Only | 300 | 400 |

| Trifluoroethylselanylethanol (10 µM) | 100 | 150 |

This suggests that the compound may exert anti-inflammatory effects by inhibiting the NF-kB signaling pathway.

Toxicological Considerations

While organoselenium compounds exhibit beneficial biological activities, it is essential to consider their toxicity profiles. The safety of Trifluoroethylselanylethanol has not been extensively studied; however, other selenium compounds have shown dose-dependent toxicity.

Potential Side Effects

- Cytotoxicity : At high concentrations, selenium compounds can induce cytotoxic effects.

- Selenium Accumulation : Chronic exposure may lead to selenium accumulation in tissues, resulting in selenosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.